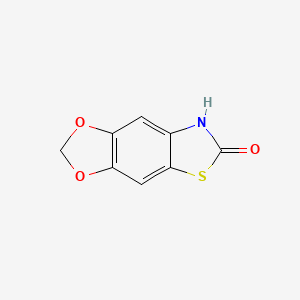

1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one

Description

Properties

CAS No. |

80689-18-5 |

|---|---|

Molecular Formula |

C8H5NO3S |

Molecular Weight |

195.20 g/mol |

IUPAC Name |

7H-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-one |

InChI |

InChI=1S/C8H5NO3S/c10-8-9-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2,(H,9,10) |

InChI Key |

KSHPCWFBCVSBBV-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)NC(=O)S3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dioxolo 4,5 F Benzothiazol 6 7h One and Its Analogs

General Synthetic Routes to Benzothiazole (B30560) Derivatives

The benzothiazole ring is a cornerstone of many biologically active compounds and functional materials. scribd.commdpi.com Its synthesis has been extensively studied, with numerous methods developed to construct this fused heterocyclic system. ijper.org These strategies can be broadly categorized into cyclization reactions and carbon-heteroatom bond formation strategies.

Cyclization reactions are the most common approach to forming the benzothiazole nucleus. scribd.comindexcopernicus.com A prevalent method involves the condensation of 2-aminothiophenols with various electrophilic partners such as carboxylic acids, aldehydes, or acyl chlorides. ijper.org For instance, the reaction between 2-aminothiophenol and aromatic aldehydes in a refluxing solvent like toluene can yield 2-substituted benzothiazoles. mdpi.com

Another significant cyclization strategy is the Jacobson cyclization, which involves the radical cyclization of thiobenzanilides. ijper.orgresearchgate.net This method is particularly effective for synthesizing 6-substituted benzothiazoles. researchgate.net Additionally, the oxidative cyclization of arylthioureas, often catalyzed by bromine, provides a reliable route to 2-aminobenzothiazoles. researchgate.net Catalysts such as benzyltrimethylammonium tribromide have been employed to achieve this transformation under mild conditions, minimizing the formation of brominated side products. researchgate.netrsc.org

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type |

| Condensation | 2-Aminothiophenol, Aldehydes | DMSO, Reflux | 2-Substituted Benzothiazoles mdpi.com |

| Condensation | 2-Aminothiophenol, Carboxylic Acids | Acid Catalyst | 2-Substituted Benzothiazoles ijper.org |

| Oxidative Cyclization | Arylthioureas | Bromine, Acetic Acid | 2-Aminobenzothiazoles researchgate.net |

| Radical Cyclization (Jacobson) | Thiobenzanilides | Potassium Ferricyanide | Substituted Benzothiazoles researchgate.net |

The formation of carbon-sulfur (C–S) and carbon-nitrogen (C–N) bonds is fundamental to constructing the thiazole (B1198619) ring within the benzothiazole scaffold. Intramolecular C–S bond formation is a key step in many synthetic pathways. For example, copper-catalyzed intramolecular coupling cyclization of N-(2-chlorophenyl) benzothioamides can produce a range of 2-substituted benzothiazoles. indexcopernicus.com Similarly, palladium and copper catalysts have been used for the intramolecular C-S bond formation through cross-coupling between a thiourea and an aryl halide. rsc.org

Modern approaches have also focused on metal-free C-H functionalization to form the C-S bond. organic-chemistry.org Visible-light-mediated intramolecular C-S bond formation of thioamide derivatives has been developed, offering an environmentally friendly alternative that avoids the need for transition-metal catalysts. mdpi.com

Targeted Synthesis of Dioxolo-Fused Benzothiazole Systems

The synthesis of the specific 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one scaffold requires the strategic incorporation of the 1,3-dioxole (B15492876) (or methylenedioxy) group onto the benzene (B151609) ring of a benzothiazole precursor.

The 1,3-dioxole ring is typically introduced by utilizing starting materials that already contain this functional group. For the synthesis of this compound and its analogs, a key intermediate is often derived from 3,4-(methylenedioxy)aniline (6-aminobenzo[d] mdpi.comindexcopernicus.comdioxole). mdpi.com This precursor can then undergo reactions to introduce the necessary sulfur and nitrogen functionalities for the subsequent thiazole ring formation.

For instance, 3,4-(methylenedioxy)aniline can be converted into a thiourea derivative by reacting it with benzoyl isothiocyanate. mdpi.com This intermediate then possesses the necessary atoms in proximity for a cyclization reaction to form the dioxolo-fused benzothiazole system.

Constructing the target molecule is inherently a multi-step process, often involving the initial synthesis of a substituted benzothiazole followed by further functionalization. researchgate.netresearchgate.net A plausible synthetic route could begin with a substituted 6-aminobenzo[d] mdpi.comindexcopernicus.comdioxole.

A key step would be the introduction of a thiol group at the 5-position to create 6-aminobenzo[d] mdpi.comindexcopernicus.comdioxole-5-thiol. mdpi.com This intermediate is primed for cyclization. The synthesis of this key intermediate can be achieved from 3,4-(methylenedioxy)aniline through a multi-step sequence that may involve protection, directed ortho-metalation, thiolation, and deprotection steps.

Once the 6-aminobenzo[d] mdpi.comindexcopernicus.comdioxole-5-thiol is obtained, cyclization to form the thiazol-6(7H)-one ring can be envisioned. This could potentially be achieved through reaction with a suitable C1 synthon, such as phosgene or a phosgene equivalent, which would react with both the amino and thiol groups to form the desired heterocyclic core.

A representative multi-step synthesis is outlined below:

| Step | Reaction | Key Intermediate |

| 1 | Thiourea formation | N-(benzo[d] mdpi.comindexcopernicus.comdioxol-5-yl)thiourea mdpi.com |

| 2 | Oxidative Cyclization | 2-Aminobenzo[d] mdpi.comindexcopernicus.comdioxolo[5,6-d]thiazole |

| 3 | Functionalization | Introduction of carbonyl group |

Advanced Synthetic Techniques Applicable to Dioxolobenzothiazoles

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex heterocyclic systems like dioxolobenzothiazoles. These methods often provide advantages in terms of efficiency, selectivity, and environmental impact.

One such technique is flow chemistry. Multi-step continuous-flow synthesis has been successfully applied to the formation of condensed benzothiazoles, allowing for better control over reaction parameters and the safe handling of hazardous intermediates. researchgate.net This approach could be adapted for the synthesis of this compound, potentially improving yields and reducing reaction times.

Furthermore, the use of novel catalytic systems, including photoredox catalysis, can enable C-H functionalization and C-S bond formation under mild conditions, which is particularly advantageous when dealing with sensitive functional groups like the 1,3-dioxole moiety. mdpi.comorganic-chemistry.org

Catalyzed Reactions for Enhanced Efficiency

The construction of the benzothiazole nucleus typically involves the formation of key carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds. Catalysis plays a pivotal role in accelerating these transformations, often allowing for milder reaction conditions, lower energy consumption, and improved yields. A variety of catalysts, from simple metals to complex organocatalysts, have been employed for the synthesis of benzothiazole and benzothiazolone cores.

Copper-based catalysts are particularly effective for intramolecular C-S bond formation. For instance, copper(II)-BINAM complexes have been used to catalyze the intramolecular coupling cyclization of N-(2-chlorophenyl) benzothioamides to form 2-substituted benzothiazoles. indexcopernicus.com This approach could be adapted for the synthesis of this compound analogs starting from a suitably substituted N-(2-chloro-4,5-methylenedioxyphenyl)thioamide. Similarly, copper has been shown to mediate the condensation of 2-chloroanilines with dithioesters to yield 2-aryl/aroylbenzothiazoles. organic-chemistry.org

Iodine is another versatile catalyst that promotes the condensation of 2-aminothiophenols with aldehydes or acetophenones under metal-free conditions to afford 2-substituted benzothiazoles. organic-chemistry.orgnih.gov The reaction mechanism often involves iodine-mediated oxidation steps. This method's simplicity and the ready availability of the catalyst make it an attractive option.

Palladium catalysts, widely used in cross-coupling reactions, have also found application in benzothiazole synthesis. A ligand-free Pd/C catalyst enables the intramolecular cyclization of o-iodothiobenzanilide derivatives under very mild, room-temperature conditions. organic-chemistry.org

Furthermore, Brønsted acids are known to catalyze the cyclization of 2-aminothiophenols with β-diketones, providing 2-substituted benzothiazoles under metal- and oxidant-free conditions. organic-chemistry.org In the context of synthesizing the target molecule, an appropriately substituted 2-aminothiophenol bearing the 1,3-dioxolo moiety could be cyclized using such catalytic systems. For the specific benzothiazol-6(7H)-one core, copper-catalyzed intramolecular dehydrogenative cyclization of 2-mercaptobenzamides represents a direct route to form the N-S bond and complete the heterocyclic ring. organic-chemistry.org

Table 1: Catalyzed Reactions for Benzothiazole Synthesis

| Catalyst System | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Copper(II)-BINAM Complex | N-(2-chlorophenyl) benzothioamides | 2-Substituted Benzothiazoles | Mild reaction conditions, intramolecular C-S bond formation. | indexcopernicus.com |

| Molecular Iodine (I₂) | 2-Aminobenzenethiols and Aldehydes | 2-Substituted Benzothiazoles | Metal-free, simple, and practical. | organic-chemistry.orgnih.gov |

| Palladium on Carbon (Pd/C) | o-Iodothiobenzanilide derivatives | 2-Substituted Benzothiazoles | Ligand-free, additive-free, room temperature conditions. | organic-chemistry.org |

| Brønsted Acids (e.g., p-TSA) | 2-Amino thiophenols and β-diketones | 2-Substituted Benzothiazoles | Metal-free and oxidant-free conditions. | organic-chemistry.org |

| Copper Catalyst | 2-Mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | Intramolecular dehydrogenative N-S bond formation. | organic-chemistry.org |

One-Pot and Multicomponent Approaches for Complex Scaffold Assembly

One-pot and multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors in a single operation. mdpi.com These strategies are particularly well-suited for constructing fused heterocyclic systems like the this compound scaffold.

A one-pot, three-component reaction has been reported for the synthesis of benzothiazin-4-ones from an amine, an aldehyde, and thiosalicylic acid, showcasing the power of MCRs in building sulfur- and nitrogen-containing heterocycles. nih.gov A similar strategy could be envisioned for the target molecule, potentially involving a derivative of 6-aminobenzo[d] indexcopernicus.comorganic-chemistry.orgdioxole-5-thiol.

Researchers have developed a one-pot, three-component synthesis of pyrimido[2,1-b]benzothiazole derivatives. rsc.orgtandfonline.com This reaction typically involves 2-aminobenzothiazole, an aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate, often under ultrasound irradiation and catalyzed by ammonium acetate. tandfonline.com This demonstrates how a pre-formed benzothiazole core can be elaborated into a more complex, fused system in a single step. Applying this logic, a derivative of this compound could serve as a platform for further diversification through MCRs.

Another powerful one-pot approach involves the oxidative cyclization of intermediates formed in situ. For example, 2-hydrazino-1,4-benzodiazepines react with various aldehydes, followed by oxidative cyclization with diacetoxyiodobenzene, to efficiently produce triazolo-benzodiazepine derivatives in one pot. This principle of tandem reaction sequences within a single flask is a hallmark of efficient synthesis.

For the direct assembly of the this compound scaffold, a hypothetical multicomponent reaction could involve 4,5-methylenedioxy-2-aminothiophenol, a C1 synthon (like carbon monoxide or a derivative), and a suitable cyclization partner under catalytic conditions. The cyclization of 2-aminobenzenethiol compounds with CO₂ and a hydrosilane, catalyzed by an ionic liquid, to produce benzothiazoles (while suppressing the formation of benzothiazolones) highlights the potential for using C1 sources in these syntheses. nih.gov

Table 2: One-Pot and Multicomponent Reactions for Benzothiazole-Related Scaffolds

| Reaction Type | Components | Product Scaffold | Key Features | Reference |

|---|---|---|---|---|

| Three-Component Reaction | 2-Aminobenzothiazole, Aldehyde, Active Methylene Compound | Pyrimido[2,1-b]benzothiazole | Ultrasound-mediated, catalyst-driven, rapid assembly of fused systems. | tandfonline.com |

| Three-Component Reaction | Amine, Aldehyde, Thiosalicylic Acid | Benzothiazin-4-one | Efficient one-pot procedure for heterocycle synthesis. | nih.gov |

| One-Pot Oxidative Cyclization | 2-Hydrazino-1,4-benzodiazepine, Aldehyde, Oxidant (DIB) | indexcopernicus.comnih.govnih.govTriazolo[4,3-α] indexcopernicus.comnih.govbenzodiazepine | Tandem condensation-cyclization sequence. | |

| Three-Component Reaction | Nitroarenes, Alcohols, Sulfur powder | 2-Substituted Benzothiazoles | In situ nitro reduction, condensation, and C-S bond formation. | organic-chemistry.org |

| One-Pot Tandem Reaction | Benzyl halides, o-Aminobenzenethiol | Benzothiazoles | High yields under mild conditions in DMSO without an external oxidant. | organic-chemistry.org |

Chemical Derivatization and Structural Modification Strategies for 1,3 Dioxolo 4,5 F Benzothiazol 6 7h One

Rational Design Principles for Benzothiazole (B30560) Derivatives

The rational design of benzothiazole derivatives is a cornerstone for developing new compounds with tailored properties. This approach often involves leveraging the structural features of known active molecules to guide the synthesis of novel, more potent, and selective agents. nih.gov For instance, the structures of existing therapeutic agents can serve as templates for the design of new benzothiazole derivatives. nih.gov

A key principle in the rational design of benzothiazole derivatives is the understanding of structure-activity relationships (SAR). SAR studies help in identifying which parts of the molecule are essential for its activity and which can be modified to improve its properties. rsc.orgrsc.org These studies have shown that the electronic and lipophilic characteristics of substituents on the phenyl ring can significantly impact the biological activity of the designed compounds. rsc.orgrsc.org

Computational methods such as molecular docking and molecular dynamics simulations are also integral to the rational design process. These techniques allow for the prediction of how a designed molecule will interact with its biological target, thereby prioritizing the synthesis of compounds with the highest likelihood of success. nih.gov This in silico approach can significantly reduce the time and resources required for drug discovery.

Furthermore, the concept of isosteric replacement is often employed, where a functional group is replaced by another group with similar physical and chemical properties. This can lead to improved pharmacokinetic profiles or reduced side effects. The benzothiazole scaffold itself is found in a variety of approved drugs, highlighting its versatility and importance in medicinal chemistry. nih.gov

Positional Functionalization of the 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one Core

The functionalization at specific positions of the this compound core is a primary strategy for modulating its physicochemical and biological properties. The benzothiazole system, consisting of a fused benzene (B151609) and thiazole (B1198619) ring, offers several sites for modification. wikipedia.org

The C2 position of the benzothiazole ring is a common site for introducing substituents due to its reactivity. nih.gov The nature of the substituent at this position can profoundly influence the molecule's properties. For example, the introduction of different aryl groups at the C2 position can significantly affect the biological activity of the compound.

The synthesis of C2-substituted benzothiazoles can be achieved through various methods, including the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. mdpi.comorganic-chemistry.org The choice of the reacting partner allows for the introduction of a wide array of substituents at the C2 position.

Studies on other benzothiazole derivatives have demonstrated that the electronic nature of the C2-substituent is critical. Electron-donating or electron-withdrawing groups can alter the electron density of the entire heterocyclic system, thereby influencing its interaction with biological targets. nih.gov

Table 1: Examples of C2-Substituents on a Benzothiazole Core and Their Potential Influence

| Position | Substituent | Potential Influence |

|---|---|---|

| C2 | Aryl groups (e.g., phenyl, substituted phenyl) | Can enhance biological activity through additional binding interactions. researchgate.net |

| C2 | Alkyl groups | May improve lipophilicity, potentially affecting cell permeability. |

| C2 | Amino groups | Can serve as a handle for further derivatization or act as a hydrogen bond donor. nih.gov |

This table is illustrative and based on general principles of benzothiazole chemistry.

Modifications on the fused benzene ring of the this compound scaffold provide another avenue for structural diversification. The positions on the benzene ring, such as C4, C5, C6, and C7, are susceptible to electrophilic substitution, although the reactivity is influenced by the existing dioxole and thiazolone rings. chemistryjournal.net

The introduction of substituents like halogens, nitro groups, or alkyl groups can alter the electronic properties and steric profile of the molecule. For instance, the presence of a fluorine atom can enhance metabolic stability and binding affinity. The introduction of substituents on the benzene ring has been shown to be a successful strategy for modulating the activity of benzothiazole-based compounds. chemistryjournal.net

The specific 1,3-dioxolo (methylenedioxy) group fused at the 4 and 5 positions of the benzene ring is a key structural feature. While this group is generally stable, its electronic influence on the aromatic system is a critical consideration in any further functionalization strategy.

Diversification through Linker and Bridge Incorporations

The incorporation of linkers and bridges into the this compound structure can lead to the creation of more complex molecules with novel properties. This strategy is often employed to connect the benzothiazole core to another pharmacophore or a functional moiety.

Linkers containing heteroatoms such as oxygen, nitrogen, and sulfur are commonly used to connect different parts of a molecule. These linkers are not merely spacers but can actively participate in molecular interactions and influence properties such as solubility, polarity, and binding affinity. nih.gov

For example, an amide linker can introduce hydrogen bonding capabilities and a degree of rigidity. rsc.orgrsc.org Ether and thioether linkers offer more flexibility. The choice of the linker is a critical design element that can be optimized to achieve the desired molecular properties.

Table 2: Influence of Heteroatom-Containing Linkers on Molecular Properties of Benzothiazole Derivatives

| Linker Type | Example | Influence on Molecular Properties |

|---|---|---|

| Amide | -CONH- | Increases rigidity, provides hydrogen bonding sites. nih.gov |

| Ether | -O- | Increases flexibility and polarity. |

| Thioether | -S- | Can participate in specific interactions with biological targets. nih.gov |

This table is illustrative and based on general principles of medicinal chemistry.

The use of bridging units to create multi-scaffold constructs is an advanced strategy for developing molecules with enhanced or multiple functions. This approach involves linking the this compound core to another heterocyclic system or a functional group through a rigid or flexible bridge.

The combination of two or more molecular entities in a single construct can lead to synergistic effects and improved activity profiles. nih.gov For instance, linking the benzothiazole core to another known active scaffold can result in a hybrid molecule with a dual mode of action. The design of such multi-scaffold constructs requires careful consideration of the length and nature of the bridging unit to ensure proper orientation of the individual components.

Molecular Hybridization Approaches Utilizing the this compound Framework

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single hybrid molecule. This approach can lead to compounds with improved affinity and efficacy, novel mechanisms of action, or a desirable multi-target profile. The this compound scaffold offers several sites for such modifications, primarily at the nitrogen atom of the thiazole ring and the aromatic backbone.

The hybridization of this scaffold can be envisioned through several synthetic routes, primarily involving N-alkylation, N-arylation, and C-H functionalization reactions. These strategies allow for the introduction of a wide array of other heterocyclic or functional moieties, leading to novel hybrid chemical entities.

N-Alkylation and N-Arylation Strategies

The secondary amine within the thiazolone ring of this compound is a prime target for derivatization. Regioselective N-alkylation can be achieved using various alkylating agents. rsc.org For instance, reaction with α-haloketones can introduce a keto-alkyl substituent, which can then serve as a handle for further cyclization or derivatization. mdpi.com The N-alkylation of similar heterocyclic systems, such as indazoles, has been shown to be influenced by the choice of reagents and reaction conditions, allowing for a degree of control over the regioselectivity. beilstein-journals.org

Furthermore, N-arylation reactions, often catalyzed by transition metals like copper or palladium, can be employed to link aryl or heteroaryl moieties to the benzothiazolone nitrogen. beilstein-journals.orgbeilstein-journals.org These methods provide a direct route to bi-aryl or heteroaryl-aryl amine structures, a common motif in many biologically active compounds. The choice of the arylating agent, such as aryliodonium ylides or aryl halides, and the catalytic system can influence the efficiency and scope of the reaction. beilstein-journals.org

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov For the this compound scaffold, C-H activation could potentially occur at the benzodioxole ring or the benzothiazole portion. Palladium-catalyzed direct arylation of benzothiazoles with iodoarenes has been reported to proceed at room temperature, offering a versatile method for creating C-C bonds. rsc.org Similarly, rhodium-catalyzed C-H activation has been utilized for the synthesis of fused heterocyclic systems. nih.govorganic-chemistry.org

These C-H functionalization strategies open avenues for fusing other ring systems onto the this compound framework or for introducing various substituents to modulate the electronic and steric properties of the molecule.

Potential Hybrid Molecules and Research Findings

While specific examples of molecular hybrids derived from this compound are not extensively documented in the reviewed literature, the principles of molecular hybridization have been successfully applied to related benzothiazole and benzimidazole (B57391) scaffolds. nih.govnih.gov For example, benzimidazole-based hybrids have been designed to target multiple inflammatory enzymes. nih.gov Similarly, the rsc.orgrsc.orgorganic-chemistry.orgtriazolo[3,4-b]benzothiazole scaffold has been developed as a versatile mimic for nicotinamide, leading to potent enzyme inhibitors. nih.govacs.org

Based on these precedents, one could envision hybrid molecules where the this compound core is linked to other pharmacologically relevant heterocycles such as triazoles, pyrazoles, or other benzofused systems. The biological evaluation of such hypothetical hybrids would be essential to validate the utility of this hybridization strategy.

The following interactive table outlines potential hybridization strategies and the types of hybrid molecules that could be synthesized from the this compound scaffold, based on established synthetic methodologies for related compounds.

| Hybridization Strategy | Reactant/Catalyst | Potential Hybrid Structure | Rationale/Anticipated Benefit |

| N-Alkylation | α-Haloacetophenones | N-Phenacyl-1,3-dioxolo(4,5-f)benzothiazol-6(7H)-one | Introduction of a versatile keto-alkyl group for further modification. |

| N-Arylation | Arylboronic acids / Pd catalyst | N-Aryl-1,3-dioxolo(4,5-f)benzothiazol-6(7H)-one | Creation of bi-aryl amine linkage, a common pharmacophore. |

| C-H Arylation | Iodoarenes / Pd catalyst | Aryl-substituted-1,3-dioxolo(4,5-f)benzothiazol-6(7H)-one | Direct formation of C-C bonds to introduce aryl substituents. |

| Annulation via C-H Activation | Alkynes / Rh catalyst | Fused polycyclic systems | Construction of complex, rigid scaffolds with potentially novel biological activities. |

This table is a conceptual guide to the potential for molecular hybridization based on the reactivity of the this compound scaffold. Experimental validation would be required to confirm the feasibility and outcomes of these proposed synthetic routes.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include a sharp, strong absorption band for the carbonyl group (C=O) of the thiazolone ring, typically appearing in the range of 1680-1700 cm⁻¹. The N-H stretching vibration of the amide within the same ring would likely be observed as a medium to strong band between 3100 and 3300 cm⁻¹. The aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would produce signals around 1450-1600 cm⁻¹. The presence of the dioxolo group is indicated by the characteristic C-O-C stretching bands, which are expected to appear in the 1000-1300 cm⁻¹ region. Finally, the C-S stretching vibration of the thiazole (B1198619) ring would likely be found in the 600-800 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3100-3300 |

| C-H Stretch | Aromatic | 3000-3100 |

| C=O Stretch | Amide (Thiazolone) | 1680-1700 |

| C=C Stretch | Aromatic | 1450-1600 |

| C-O-C Stretch | Dioxolo | 1000-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

¹H NMR Chemical Shift Analysis

The proton NMR (¹H NMR) spectrum of this compound is predicted to show distinct signals for the aromatic protons, the dioxolo methylene protons, and the amide proton. The two aromatic protons on the benzothiazole (B30560) ring system are expected to appear as singlets or doublets in the downfield region, likely between δ 6.5 and 7.5 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the electron-donating effect of the dioxolo ring.

The two protons of the methylene group in the dioxolo ring are expected to produce a singlet at approximately δ 6.0 ppm. The amide proton (N-H) is anticipated to appear as a broad singlet in the downfield region, typically between δ 10.0 and 12.0 ppm, and its chemical shift can be sensitive to the solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | Singlet/Doublet | 6.5 - 7.5 |

| Dioxolo CH₂ | Singlet | ~6.0 |

¹³C NMR Chemical Shift Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, the carbonyl carbon of the thiazolone ring is expected to be the most downfield signal, appearing around δ 170-180 ppm. The aromatic carbons are predicted to resonate in the range of δ 100-150 ppm. The carbon of the dioxolo methylene group is expected at approximately δ 101 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 180 |

| Aromatic C | 100 - 150 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₈H₅NO₃S), the monoisotopic mass is 194.99901 Da researchgate.net.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 195. The fragmentation pattern would likely involve the loss of small, stable neutral molecules. A common fragmentation pathway for related structures involves the loss of carbon monoxide (CO) from the carbonyl group, which would result in a fragment ion at m/z 167. Subsequent fragmentation could involve the loss of the elements of the dioxolo ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion/Fragment |

|---|---|

| 195 | [M]⁺˙ (Molecular Ion) |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems and chromophores. The benzothiazole ring system fused with the dioxolo and thiazolone rings constitutes an extended chromophore in this compound.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. Benzothiazole derivatives typically exhibit intense absorption bands in the UV region researchgate.net. It is anticipated that the spectrum of the target compound will display one or more strong absorption maxima (λmax) between 250 and 400 nm, which are characteristic of the extended π-conjugated system. The exact position and intensity of these bands are influenced by the specific substitution pattern and the solvent used for the measurement.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) |

|---|

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. This method provides the percentage of each element present, which can then be compared with the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₈H₅NO₃S uni.lu.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 49.23 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.58 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.18 |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.59 |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.42 |

| Total Molecular Weight | 195.19 g/mol |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the most powerful and unambiguous method for determining the precise three-dimensional structure of a crystalline solid at an atomic level. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, from which the exact positions of the atoms within the crystal lattice can be determined.

This method provides invaluable information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The spatial arrangement of atoms in the molecule.

Stereochemistry: The absolute configuration of chiral centers.

Intermolecular interactions: How molecules are arranged and interact with each other in the crystal lattice.

Despite the power of this technique, a search of the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, specific crystallographic parameters such as the crystal system, space group, and unit cell dimensions for this particular compound are not available. The generation of such data would require the successful growth of a single crystal of sufficient quality and subsequent analysis using an X-ray diffractometer.

| Crystallographic Parameter | Description | Status for this compound |

|---|---|---|

| Crystal System | A classification of crystals based on their axial systems (e.g., cubic, tetragonal, orthorhombic). | Data not available |

| Space Group | Describes the symmetry of the crystal structure. | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. | Data not available |

| Volume (V) | The volume of the unit cell. | Data not available |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. | Data not available |

Structure Activity Relationship Sar Investigations of 1,3 Dioxolo 4,5 F Benzothiazol 6 7h One Analogs

Elucidating the Influence of Substituents on Biological Potency

The biological potency of benzothiazole (B30560) analogs is highly sensitive to the nature and placement of various substituents. The electronic properties, size, and lipophilicity of these appended groups can dramatically alter the molecule's interaction with its biological target, thereby modulating its activity.

The electronic landscape of the benzothiazole scaffold is a critical determinant of its biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the molecule's charge distribution, polarity, and ability to participate in essential intermolecular interactions such as hydrogen bonding and π-π stacking.

Numerous studies on various benzothiazole derivatives have demonstrated that EWGs often enhance biological potency, particularly in the context of anticancer activity. mdpi.comtandfonline.comnih.gov For instance, the introduction of substituents like halogens (F, Cl), nitro groups (-NO2), or trifluoromethyl (-CF3) groups onto phenyl rings attached to the benzothiazole core has been shown to improve antiproliferative effects. mdpi.com This enhancement is often attributed to the increased positive charge on certain atoms, which can facilitate stronger interactions with electron-rich pockets in target proteins. aip.org In one study, a series of phenylacetamide derivatives of 5-chlorobenzothiazole were synthesized, and it was found that analogs bearing EWGs such as chloro, nitro, and trifluoromethyl groups on the phenyl ring consistently showed improved antiproliferative activity against pancreatic cancer cell lines. mdpi.com The presence of a nitro group, in particular, has been noted for its potential to enhance the anticancer and anti-inflammatory properties of benzothiazole compounds. nih.gov

Table 1: Effect of Electronic Substituents on Antiproliferative Activity of Selected 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetamide Analogs

| Compound ID | Substituent (R) | Position | Electronic Nature | PANC-1 GI50 (µM) |

| 4a | 4-OCH3 | para | Electron-Donating | >50 |

| 4b | 4-Cl | para | Electron-Withdrawing | 1.8 |

| 4f | 4-NHCOCH3 | para | Electron-Withdrawing | 1.9 |

| 4k | 3-NO2 | meta | Electron-Withdrawing | 2.1 |

Data sourced from a study on pancreatic cancer cell lines. mdpi.com GI50 is the concentration required to inhibit cell growth by 50%.

Beyond electronic influences, the size, shape, and conformational flexibility of substituents play a pivotal role in determining the biological activity of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one analogs. researchgate.netnih.gov Steric hindrance, which arises from the spatial arrangement of atoms, can either promote or hinder the optimal binding of a molecule to its target receptor. unina.it

The introduction of bulky substituents can restrict the molecule's conformational freedom. This can be advantageous if it locks the molecule into a "bioactive conformation"—the specific three-dimensional shape required for effective binding. unina.it However, if a substituent is too large, it may cause steric clashes with the binding site, preventing proper orientation and reducing or abolishing activity. nih.gov The principle of minimal steric interaction suggests that a molecule will adopt a conformation that minimizes these repulsive forces. unina.it

Positional Selectivity in Modulating Biological Responses

The specific position of a substituent on the this compound scaffold or any attached aromatic rings is a critical factor that dictates its influence on biological activity. Altering the substitution pattern can lead to significant variations in potency and even changes in the pharmacological profile of the compound. This positional selectivity arises because different regions of the molecule may be involved in distinct interactions with the biological target.

Studies on various benzothiazole analogs consistently highlight the importance of substituent placement. For instance, in a series of 2-phenylbenzothiazoles, hydroxyl groups at the para-position (position 4) of the phenyl ring resulted in greater antiproliferative activity against MCF-7 breast cancer cells compared to those at the meta-position (position 3). tandfonline.com Similarly, research on phenylacetamide derivatives of benzothiazole showed that the antiproliferative effect of electron-withdrawing groups was observed when they were placed in either the meta or para positions of the distal aromatic ring. mdpi.com

The position on the core benzothiazole ring system is also crucial. Modifications at the C-2, C-6, and other positions of the benzothiazole nucleus have been extensively explored to modulate activity. srce.hrnih.gov For example, the presence of a nitro or cyano group at the C-6 position was found to increase the antiproliferative activity of certain 2-phenylbenzothiazole derivatives. nih.gov In another study, SAR analysis of benzohydrazide derivatives revealed that substitutions at the ortho or para position of an attached benzene (B151609) ring played a crucial role in enhancing anti-inflammatory and analgesic properties. jyoungpharm.org This positional dependence underscores the highly specific nature of molecular recognition between a ligand and its target, where even a slight shift in a functional group's location can drastically alter the binding affinity and subsequent biological response. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. documentsdelivered.com For analogs of this compound, QSAR serves as a powerful predictive tool to guide the design of new derivatives with enhanced potency and to understand the underlying mechanisms of their action.

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find the best correlation with their measured biological activities. researchgate.net These descriptors quantify various physicochemical properties of the molecules, including:

Steric parameters: Such as molecular volume, surface area, and molar refractivity, which describe the size and shape of the molecule. documentsdelivered.com

Electronic parameters: Such as net atomic charges, dipole moments, and HOMO/LUMO energies, which relate to the molecule's electronic distribution and reactivity. documentsdelivered.comresearchgate.net

Hydrophobic parameters: Such as the partition coefficient (log P), which measures the lipophilicity of the compound. documentsdelivered.com

Several QSAR studies have been successfully applied to benzothiazole derivatives to predict their anticancer activity. aip.orgdocumentsdelivered.commdpi.com For example, one study established a QSAR model where the steric parameter (molar refractivity) and the net charge of the first atom of a substituent, along with the hydrophobicity of the entire molecule, were identified as the main factors contributing to anticancer activity. documentsdelivered.com Another 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), suggested that placing an electron-withdrawing group in specific regions and selecting substituents with an appropriate volume would be advantageous for improving activity. aip.org The statistical validity of these models, often assessed by correlation coefficients (R²) and cross-validation coefficients (q²), indicates their ability to reliably predict the activity of newly designed compounds, thereby streamlining the drug discovery process. documentsdelivered.comresearchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Implications

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. biointerfaceresearch.comnih.gov For analogs of this compound, this approach is invaluable, especially when the precise structure of the biological target is unknown. nih.gov

A pharmacophore model is an abstract representation of the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. ijprajournal.com This model is generated by analyzing the structures of a set of known active compounds and extracting their common features. Once developed, the pharmacophore model serves as a 3D query to screen virtual libraries of compounds, identifying novel molecules that possess the required structural features and are therefore likely to be active. biointerfaceresearch.com

This strategy has been effectively used in the design of various benzothiazole-based inhibitors. For example, by analyzing the structural requirements for inhibiting certain protein kinases, researchers have designed benzothiazole-thiazole hybrids. biointerfaceresearch.com The design process often involves identifying crucial pharmacophoric elements, such as a 2-aminobenzothiazole core, a linker region, and specific aromatic systems that interact with the target. mdpi.com The insights gained from pharmacophore models, combined with SAR data and molecular docking studies, provide a powerful, integrated platform for the rational design of new, potent, and selective analogs of this compound for various therapeutic applications. nih.govtandfonline.com

Mechanistic Biological Studies of 1,3 Dioxolo 4,5 F Benzothiazol 6 7h One Derivatives in Vitro Focus

In Vitro Cellular Assays for Biological Activity Profiling

Antiproliferative Activity in Cancer Cell Lines

Derivatives of the benzothiazole (B30560) scaffold, a core component of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one, have demonstrated notable antiproliferative effects across various cancer cell lines. Studies have shown that these compounds can induce cytotoxicity and inhibit cancer cell growth through different mechanisms.

For instance, novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b]benzothiazole derivatives have been synthesized and evaluated for their anticancer activity. Certain derivatives, such as 7a, 7d, 9a, and 9d, displayed higher cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines compared to the standard drug doxorubicin. The structure-activity relationship revealed that the nature of the side chain on the benzothiazole arylidine derivatives plays a significant role in their cytotoxic activity. For example, compounds 5a and 5d, with IC50 values ranging from 3.04 to 4.20 μmol L⁻¹, showed good antitumor activity against all tested cell lines.

In another study, newly synthesized 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one based heterocyclic molecules were reported to have in vitro anticancer potency. Specifically, compound 6e was found to induce apoptosis in MCF-7 breast cancer cells through the generation of reactive oxygen species, cell shrinkage, and nuclear fragmentation. This highlights the potential of benzothiazole-containing hybrids in developing new anticancer agents. Furthermore, some thiazolidine-4-one derivatives have shown impressive cytotoxicity on MCF-7 breast cancer cell lines in the MTT assay.

Additionally, research on 1,3,4-thiadiazole (B1197879) derivatives has revealed their potential as anticancer agents. Ciprofloxacin-derived 1,3,4-thiadiazole analogs were tested against MCF-7 (breast), A549 (lung), and SKOV-3 (ovarian) cancer cell lines, with most compounds showing IC50 values in the range of 3.26–15.7 µM against the MCF-7 cell line.

The antiproliferative activity of these compounds is often linked to the inhibition of key cellular targets. For example, some benzothiazole derivatives have been identified as dual inhibitors of BRAF and VEGFR-2 kinases, which are crucial for tumor progression.

Table 1: Antiproliferative Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5a | NCI-H460 (Lung) | 3.61 | |

| 5a | HepG2 (Liver) | 3.14 | |

| 5a | HCT-116 (Colon) | 4.20 | |

| 5d | NCI-H460 (Lung) | 3.04 | |

| 5d | HepG2 (Liver) | 3.20 | |

| 5d | HCT-116 (Colon) | 3.38 | |

| 1h (Ciprofloxacin-derived 1,3,4-thiadiazole) | SKOV-3 (Ovarian) | 3.58 | |

| 1l (Ciprofloxacin-derived 1,3,4-thiadiazole) | A549 (Lung) | 2.79 | |

| 4f (Amino-benzothiazole derivative) | Various | 3.58 - 15.36 |

Antioxidant Activity Evaluation Methods (e.g., DPPH, ABTS+)

The antioxidant potential of this compound derivatives is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These methods measure the ability of the compounds to donate a hydrogen atom or an electron to neutralize free radicals.

Studies on 2-(hydroxyphenyl) benzothiazole derivatives have shown that the introduction of a lipophilic benzothiazole group can enhance the oxidant stability and modify the antioxidant activity of phenols. The antioxidant activity is largely dependent on the number and position of phenolic hydroxyl groups. For instance, benzothiazole derivatives containing catechol and resorcinol (B1680541) fragments have demonstrated significant free radical scavenging activity.

In one study, thymol (B1683141) and carvacrol (B1668589) hybrids of benzothiazole were evaluated, with the highest radical scavenging activity observed for ethyl-2-(4-hydroxy-5-isopropyl-2-methylphenyl)benzo[d]thiazole-3(2H)-carboxylate (IC50—133.70 ± 10 µM) and methyl-2-(4-hydroxy-5-isopropyl-2-methylphenyl)benzo[d]thiazole-3(2H)-carboxylate (IC50—157.50 ± 10 µM) as determined by the ABTS assay.

Furthermore, newly synthesized pyrido[2,3-d]pyrimidine (B1209978) and pyrrolo[2,1-b]benzothiazole derivatives have exhibited high antioxidant activity and the ability to protect DNA from damage induced by bleomycin. This suggests their potential application as multifunctional agents in conditions associated with oxidative stress.

Table 2: Antioxidant Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Type | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl-2-(4-hydroxy-5-isopropyl-2-methylphenyl)benzo[d]thiazole-3(2H)-carboxylate | ABTS | 133.70 ± 10 | |

| Methyl-2-(4-hydroxy-5-isopropyl-2-methylphenyl)benzo[d]thiazole-3(2H)-carboxylate | ABTS | 157.50 ± 10 | |

| Benzothiazole derivative with catechol fragment | DPPH | 45.9±2.09 - 129.0±3.8 | |

| Benzothiazole derivative with resorcinol fragment | DPPH | 46.3±6.21 - 55.6±0.51 |

Antimicrobial Activity against Pathogens (e.g., antibacterial, antifungal)

Derivatives of this compound have shown promising antimicrobial activity against a range of bacterial and fungal pathogens. The benzothiazole nucleus is a key structural feature in many compounds with demonstrated antimicrobial properties.

A series of thiazolidinone derivatives with various substituents on the benzothiazole ring were synthesized and evaluated for their antibacterial activity. All tested compounds showed activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.12–0.75 mg/mL. Notably, one compound exhibited potent activity against Pseudomonas aeruginosa, including a resistant strain, with an MIC of 0.06 mg/mL and a Minimum Bactericidal Concentration (MBC) of 0.12 mg/mL, which was comparable to or better than standard antibiotics like streptomycin (B1217042) and ampicillin. Docking studies suggested that the inhibition of LD-carboxypeptidase could be a possible mechanism for their antibacterial action.

Furthermore, newly synthesized pyrido[2,3-d]pyrimidine and pyrrolo[2,1-b]benzothiazole derivatives showed significant antimicrobial activity. Compounds 7a, 7d, 9a, and 9d exhibited higher activity than the standard drugs cefotaxime (B1668864) and fluconazole (B54011) against both bacteria and fungi.

In another study, 2-mercapto-1,3-benzothiazole isosters were screened for their in vitro antibacterial and antifungal activities. The presence of a mercapto moiety at the 2-position of the heterocyclic nucleus was found to be crucial for antibacterial activity. Against Candida species, a commercial derivative, 2f, was identified as a promising antifungal agent against Candida albicans and Candida tropicalis.

Molecular Target Identification and Validation in Vitro

Enzyme Inhibition Studies and Kinetic Analysis (e.g., CYP51, MurB, 14-lanosterol demethylase)

Derivatives of benzothiazole have been evaluated against various enzymatic targets. A notable focus has been on enzymes crucial for sterol biosynthesis in fungi, such as lanosterol (B1674476) 14α-demethylase (CYP51), and enzymes involved in melanin (B1238610) production, like tyrosinase.

CYP51/14α-Lanosterol Demethylase Inhibition: Lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51), is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. psu.edu Inhibition of fungal CYP51 is the primary mechanism of action for azole antifungal drugs. psu.edunih.gov Studies on various heterocyclic compounds, including azole derivatives, have provided a framework for understanding CYP51 inhibition. For instance, the inhibitory potential is often quantified by determining the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. psu.educardiff.ac.uk While many studies focus on azoles, the search for novel inhibitors has expanded to other scaffolds. For human CYP51A1, which is implicated in pathologies like cancer and atherosclerosis, natural flavonoids have been investigated as potential inhibitors. mdpi.com For example, Luteolin 7,3′-disulfate showed an ability to inhibit human CYP51A1 activity. mdpi.com The design of dual inhibitors targeting both fungal CYP51 and histone deacetylase (HDAC) represents a strategy to combat drug-resistant candidiasis. nih.gov

Tyrosinase Inhibition: A series of 6-(substituted phenyl)- nih.govnih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole compounds were specifically designed and synthesized as potential tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for cosmetics and treatments for hyperpigmentation. Kinetic analysis revealed that the most potent of these compounds act as competitive inhibitors of mushroom tyrosinase. nih.gov Compound 9 from this series demonstrated exceptionally strong inhibition with nanomolar IC50 values, significantly more potent than the reference compound, kojic acid. nih.gov

| Compound | Target Enzyme | Substrate | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|---|---|

| Compound 5 (6-(2,4-dihydroxyphenyl)- nih.govnih.govdioxolo[4',5':4,5]benzo[1,2-d]thiazole) | Mushroom Tyrosinase | L-tyrosine | 0.14 ± 0.01 | Competitive | nih.gov |

| Compound 9 (6-(2,4-dihydroxy-3-methylphenyl)- nih.govnih.govdioxolo[4',5':4,5]benzo[1,2-d]thiazole) | Mushroom Tyrosinase | L-tyrosine | 0.081 ± 0.004 | Competitive | nih.gov |

| Compound 9 (6-(2,4-dihydroxy-3-methylphenyl)- nih.govnih.govdioxolo[4',5':4,5]benzo[1,2-d]thiazole) | Mushroom Tyrosinase | L-DOPA | 0.095 ± 0.006 | Competitive | nih.gov |

| Kojic Acid (Reference) | Mushroom Tyrosinase | L-tyrosine | 15.99 ± 1.07 | N/A | nih.gov |

| Luteolin 7,3′-disulfate | Human CYP51A1 | Lanosterol | >25 | N/A | mdpi.com |

| Ketoconazole (Reference) | Human CYP51A1 | Lanosterol | <5 | N/A | mdpi.com |

Receptor Binding Assays and Affinity Determination

The interaction of benzothiazole derivatives with specific receptors is a key area of investigation for their development as therapeutic agents. Affinity for a target receptor is commonly determined through competitive binding assays, which measure the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand.

For example, studies on 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene, a related sulfur-containing heterocycle, evaluated their potency as modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). nih.gov In vitro potency was assessed using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) competitive binding assays, which yielded IC50 values in the nanomolar range. nih.gov Similarly, a series of benzothiazole derivatives were evaluated as histamine (B1213489) H3 receptor (H3R) ligands, with binding affinities (Ki values) determined through radioligand displacement assays. nih.gov Another study designed 4,4′-disarylbisthiazoles containing a benzodioxole ring, a structure related to the dioxolo-benzothiazole core, and measured their affinity for α-synuclein aggregates using competitive binding against radiolabeled tracers. nih.gov

| Compound Class/Derivative | Target | Assay Type | Affinity (IC₅₀/Ki) | Source |

|---|---|---|---|---|

| 2,3-Derivatives of 4,5,6,7-tetrahydro-benzothiophene | RORγt | TR-FRET | 0.5 - 5 nM | nih.gov |

| Benzothiazole derivative 4b | Histamine H3 Receptor (H3R) | Radioligand displacement | Ki = 0.012 µM | nih.gov |

| Benzothiazole derivative 3s | Histamine H3 Receptor (H3R) | Radioligand displacement | Ki = 0.036 µM | nih.gov |

| DABTA derivative f6 | α-Synuclein aggregates | Competitive binding vs [³H]DCVJ | Ki < 1 nM | nih.gov |

Interactions with Biomolecular Aggregates (e.g., α-synuclein, Aβ, tau fibrils)

The aggregation of proteins such as α-synuclein, amyloid-beta (Aβ), and tau into fibrillar structures is a hallmark of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. nih.govnih.gov Benzothiazole derivatives have emerged as a promising scaffold for designing agents that can inhibit the formation of these pathological aggregates.

The Thioflavin-T (ThT) fluorescence assay is a widely used method to monitor the kinetics of amyloid fibril formation. nih.govbmglabtech.com ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. nih.gov

Researchers have synthesized benzothiazole- and indole-based compounds designed to target both tau and α-synuclein aggregates. nih.govresearchgate.net Specific compounds demonstrated high anti-aggregation activity against α-synuclein, significantly reducing ThT fluorescence. nih.govresearchgate.net Transmission electron microscopy (TEM) is often used to visually confirm the inhibition of fibril formation. nih.govresearchgate.net Furthermore, studies on benzothiazole-isothiourea derivatives have shown their ability to prevent Aβ1-42 fibril formation. nih.gov In silico docking studies often complement these experimental assays to predict binding interactions with the protein monomers or fibrils. nih.gov For instance, certain 4,4′-disarylbisthiazoles with a benzodioxole ring showed high affinity and selectivity for α-synuclein aggregates over Aβ and tau fibrils. nih.gov

| Compound Class/Derivative | Target Aggregate | Key Assay | Finding | Source |

|---|---|---|---|---|

| Benzothiazole-indole hybrid (Compound 46) | α-Synuclein | ThT Assay, PICUP, TEM | Decreased ThT fluorescence to 4.0%; promising anti-oligomer activity. | nih.govresearchgate.net |

| Benzothiazole-indole hybrid (Compound 48) | α-Synuclein | ThT Assay, TEM, Cell-based | Decreased ThT fluorescence to 14.8%; inhibited α-syn inclusion in cells. | nih.govresearchgate.net |

| Benzothiazole-isothiourea (Compound 3t) | Aβ₁₋₄₂ | ThT Assay | Showed the best anti-Aβ₁₋₄₂ aggregation activity in its series. | nih.gov |

| Benzothiazole-isothiourea (Compound 3r) | Aβ₁₋₄₂ | ThT Assay | Inhibited Aβ₁₋₄₂ aggregation. | nih.gov |

| 4,4′-disarylbisthiazoles (DABTAs) | α-Synuclein | Competitive Binding Assay | High affinity and selectivity for α-syn over Aβ and tau fibrils. | nih.gov |

Cellular Mechanism of Action Investigations

Understanding how these compounds affect cellular processes is crucial. This section outlines investigations into how benzothiazole derivatives modulate cell fate through pathways like cell cycle control and apoptosis, their role in oxidative stress responses, and their mechanisms for inhibiting specific pathogens.

Cell Cycle Modulation and Apoptosis Induction Pathways

Benzothiazole derivatives have demonstrated significant potential as anticancer agents by inducing programmed cell death (apoptosis) and altering cell cycle progression in cancer cells.

Apoptosis Induction: Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway. nih.gov Several studies have shown that benzothiazole derivatives can trigger the intrinsic pathway. For example, a novel benzothiazole derivative (BTD) was found to induce apoptosis in colorectal cancer cells by disrupting mitochondrial integrity. nih.gov This process involves the downregulation of anti-apoptotic proteins like Bcl-2, the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome C from mitochondria, and the subsequent activation of caspase-9 and the executioner caspase-3. nih.gov Another derivative, PB11, was shown to induce apoptosis in glioblastoma (U87) and cervix cancer (HeLa) cells by suppressing the PI3K/AKT signaling pathway, a key survival pathway in many cancers. nih.gov The induction of apoptosis is often confirmed using flow cytometry with Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. mdpi.com

Cell Cycle Modulation: In addition to inducing apoptosis, these compounds can arrest the cell cycle at specific checkpoints, preventing cancer cell proliferation. A study on novel 1,3-thiazole derivatives found that the lead compound induced cell cycle arrest in the G1 phase in MCF-7 breast cancer cells, which was observed alongside a decrease in the cell population in the G2/M phase. mdpi.com Cell cycle analysis is typically performed using flow cytometry to quantify the DNA content of cells stained with a fluorescent dye like propidium (B1200493) iodide. mdpi.com

| Compound/Derivative | Cell Line | Mechanism | Key Findings | Source |

|---|---|---|---|---|

| BTD (N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide) | HCT116 (Colorectal Cancer) | Mitochondrial Intrinsic Pathway | ↓Bcl-2, ↑Bax, Cytochrome C release, Cleavage of caspase-9 and -3. | nih.gov |

| PB11 | U87 (Glioblastoma), HeLa (Cervix Cancer) | PI3K/AKT Pathway Suppression | Highly cytotoxic (IC₅₀ < 50 nM), induced DNA fragmentation, ↑caspase-3 and -9. | nih.gov |

| Thiazole (B1198619) Derivative (Compound 4) | MCF-7 (Breast Cancer) | Cell Cycle Arrest | Arrested cell cycle at G1 phase. | mdpi.com |

| MM137 (Pyrazolo-triazine sulfonamide) | DLD-1 (Colon Cancer) | Apoptosis Induction | Induced 68.6% of cells into apoptosis via caspase-8 activation. | mdpi.com |

Oxidative Stress Response Pathways and Scavenging Mechanisms

The interplay between benzothiazole derivatives and cellular oxidative stress is a dual-faceted mechanism. Depending on the derivative and cellular context, these compounds can either induce oxidative stress to trigger cell death or act as antioxidants to protect against cellular damage.

Induction of Reactive Oxygen Species (ROS): In the context of cancer therapy, some benzothiazole derivatives exert their effect by increasing intracellular levels of reactive oxygen species (ROS). nih.gov Excessive ROS can damage cellular components, including mitochondria, leading to the initiation of the mitochondrial apoptotic pathway. nih.gov The accumulation of ROS is often measured using fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation. nih.gov

Antioxidant and Scavenging Mechanisms: Conversely, other benzothiazole derivatives have been designed as potent antioxidants. A study on 6-(substituted phenyl)- nih.govnih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole compounds reported that they possess strong radical-scavenging activity. nih.gov This antioxidant property is believed to contribute to their observed anti-melanogenic effects, alongside direct tyrosinase inhibition. nih.gov Similarly, other benzothiazole derivatives have been investigated as multifunctional agents for protecting skin from damage by acting as both UV filters and antioxidants. nih.gov The antioxidant capacity can be evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. researchgate.net

| Compound Class/Derivative | Mechanism | Assay | Key Finding | Source |

|---|---|---|---|---|

| BTD (N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide) | ROS Induction | DCFH-DA Staining | Increased intracellular ROS, leading to mitochondria-mediated apoptosis. | nih.gov |

| 6-(substituted phenyl)- nih.govnih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole (Compound 9) | Radical Scavenging | DPPH Assay | Exhibited strong antioxidant activity. | nih.gov |

| General Benzothiazole Derivatives | Antioxidant | N/A | Investigated for skin protection against oxidative damage. | nih.gov |

| Triazolothiadiazine Derivatives (Related Heterocycles) | Radical Scavenging | DPPH Assay | Compounds 2e and 2i showed good antioxidant activity. | researchgate.net |

Specific Pathogen Inhibition Pathways

The primary specific pathogen inhibition pathway identified for benzothiazole-related compounds is the disruption of ergosterol biosynthesis in fungi. This pathway is a well-established target for antifungal agents.

Inhibition of Ergosterol Biosynthesis: Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. psu.edunih.gov Its depletion disrupts membrane integrity and leads to fungal cell death. psu.edu The key enzyme in this pathway is lanosterol 14α-demethylase (encoded by the ERG11 gene), also known as CYP51. nih.gov Azole antifungals function by having a nitrogen atom in their heterocyclic ring coordinate to the heme iron of CYP51, which blocks substrate binding and inhibits the enzyme. nih.govnih.gov While much of the research has focused on azoles, the development of novel CYP51 inhibitors with different scaffolds is an active area of research to overcome resistance. cardiff.ac.uknih.gov Strategies include designing compounds that can overcome resistance mechanisms such as mutations in the ERG11 gene or the overexpression of efflux pumps. nih.govnih.gov The development of dual inhibitors, such as those targeting both CYP51 and histone deacetylase (HDAC), aims to create a synergistic antifungal effect and suppress resistance mechanisms like biofilm formation. nih.gov

Computational and Theoretical Chemistry in 1,3 Dioxolo 4,5 F Benzothiazol 6 7h One Research

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level.

Reactivity and Selectivity Prediction using Quantum Descriptors

From the energies of the frontier orbitals, several "quantum descriptors" can be calculated to predict a molecule's reactivity in a more quantitative manner.

Chemical Hardness, Softness, and Electrophilicity Index CalculationsBased on HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) can be derived.

Chemical Hardness (η) measures a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Chemical Softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Calculating these indices for 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one would allow for a quantitative assessment of its stability and its character as an electron acceptor, providing a theoretical foundation for predicting its behavior in chemical reactions.

While the framework for this computational analysis is well-established, the specific data and detailed findings for this compound are not present in the current body of scientific literature. The execution of these theoretical calculations represents an open area for future research, which would significantly enhance the scientific understanding of this particular chemical compound.

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a concept rooted in Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. researchgate.netresearchgate.net It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. researchgate.net This allows for the prediction of where a molecule is most susceptible to electrophilic, nucleophilic, or radical attacks. researchgate.net

The analysis involves calculating condensed Fukui functions (fk+, fk-, and fk0) for each atom (k) in the molecule.

fk+ : Predicts reactivity towards a nucleophilic attack (where the molecule accepts an electron). A higher value indicates a more favorable site for nucleophilic attack.

fk- : Predicts reactivity towards an electrophilic attack (where the molecule donates an electron). A higher value indicates a more favorable site for electrophilic attack.

fk0 : Predicts reactivity towards a radical attack.

For this compound, the analysis would likely highlight specific atoms as key centers of reactivity. The carbonyl oxygen (O=C) is expected to be a primary site for electrophilic attack, while the nitrogen and sulfur atoms within the thiazole (B1198619) ring, along with the carbon atoms of the aromatic system, would also be identified as having significant reactivity. This theoretical study provides a roadmap for predicting the outcomes of chemical reactions and understanding the molecule's interaction with other chemical species. researchgate.net

Table 1: Predicted Reactive Sites in this compound via Fukui Function Analysis

| Atomic Site | Predicted Reactivity | Rationale |

|---|---|---|

| Carbonyl Oxygen (C=O ) | High susceptibility to electrophilic attack (high fk-) | High electronegativity and presence of lone pair electrons. |

| Amide Nitrogen (N -H) | Potential site for electrophilic attack (moderate fk-) | Lone pair electrons available for donation, though delocalized. |

| Thiazole Sulfur (S ) | Potential site for electrophilic attack (moderate fk-) | Possesses lone pair electrons. |

| Carbonyl Carbon (C =O) | High susceptibility to nucleophilic attack (high fk+) | Electron-deficient due to bonding with two electronegative atoms (O and N). |

| Aromatic Carbons | Varies; sites for both electrophilic and nucleophilic attack | Reactivity is influenced by the fused ring system and substituents. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the three-dimensional structure and dynamic behavior of molecules and their complexes. These methods are particularly valuable in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target like a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). nih.gov This technique is widely used to forecast the binding mode and affinity of a ligand-receptor complex. nih.gov For derivatives of this compound, docking studies can be employed to screen for potential biological activities by testing their fit into the active sites of various enzymes. researchgate.net

The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding energy. semanticscholar.org A lower docking score generally indicates a more favorable binding interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, docking studies on similar benzothiazole-containing compounds have explored their potential as inhibitors of targets like cytochrome P450 enzymes. researchgate.net

Table 2: Hypothetical Molecular Docking Results for a this compound Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Cytochrome P450 3A4 | -8.5 | PHE-215, ARG-372, SER-119 | Pi-pi stacking, Hydrogen bond, Hydrophobic |

| Penicillin-Binding Protein 4 | -7.2 | TYR-520, SER-396 | Hydrogen bond, van der Waals |

| Aromatase | -9.1 | MET-374, PHE-221, TRP-224 | Hydrogen bond, Pi-pi stacking |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, protein flexibility, and the stability of the ligand-receptor complex. nih.gov

For a complex between a this compound derivative and its target protein, an MD simulation can validate the docking results. nih.gov By monitoring parameters like the Root Mean Square Deviation (RMSD) of the ligand's position over the simulation time (e.g., 100-200 nanoseconds), researchers can assess the stability of the binding pose. nih.govnih.gov A stable RMSD value suggests that the ligand remains tightly bound in its predicted orientation. These simulations provide critical insights into the dynamic nature of the binding event, which is essential for rational drug design. researchgate.net

Free energy calculations provide a more rigorous and quantitative prediction of ligand binding affinities than docking scores. researchgate.net Methods such as alchemical free energy calculations are used to compute the relative or absolute binding free energy (ΔG) of a ligand to a receptor. squarespace.com These calculations are computationally intensive but are considered a "gold standard" for predicting binding affinity. researchgate.net

This approach involves creating a thermodynamic cycle where one ligand is "alchemically" transformed into another, both in solution and when bound to the protein. researchgate.net The difference in the free energy of these transformations allows for the calculation of the relative binding affinity between the two ligands. Such calculations are crucial for the lead optimization phase of drug discovery, enabling precise predictions of how small chemical modifications to a molecule like this compound would affect its binding potency.

Intermolecular Interaction Analysis in Solid State and Solution

The study of intermolecular interactions is fundamental to understanding the physical properties and crystal packing of a compound. In both the solid state and in solution, non-covalent forces dictate how molecules arrange themselves and interact with their environment.

Hydrogen bonds are strong, highly directional intermolecular forces that play a critical role in determining the crystal structure of molecules containing hydrogen bond donors (like N-H) and acceptors (like C=O). mdpi.com The structure of this compound contains both a hydrogen bond donor (the amide N-H group) and a strong acceptor (the carbonyl oxygen).

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor Group | Acceptor Group | Potential Motif | Energetic Significance |

|---|---|---|---|

| Amide N-H | Carbonyl C=O | Dimer, Chain, or Sheet formation | Strong; primary driver of crystal packing. |

| Aromatic C-H | Carbonyl C=O | Weak interactions contributing to lattice stability. | Weak; secondary stabilization. |

| Aromatic C-H | Dioxolo Oxygen | Weak interactions. | Weak; minor contribution. |

Stacking Interactions and Supramolecular Assembly

Computational and theoretical chemistry provides valuable insights into the non-covalent interactions that govern the supramolecular assembly of molecules. For this compound, a detailed computational analysis of its stacking interactions and supramolecular arrangements is not extensively documented in publicly available scientific literature. Such studies would typically involve quantum chemical calculations to determine the preferred spatial arrangement of molecules and the energy of these interactions.

In the broader context of benzothiazole (B30560) derivatives, computational methods are frequently employed to understand their intermolecular forces. These studies often reveal the significance of π-π stacking interactions, where the aromatic rings of adjacent molecules align, contributing to the stability of the crystal lattice and influencing the material's properties. The specific geometry of these interactions, such as parallel-displaced or T-shaped arrangements, can be predicted and analyzed using computational models.

While direct computational data for this compound is not available, a hypothetical computational study would likely investigate the following:

Dimer Interaction Energies: Calculating the interaction energy between two or more molecules of this compound at various orientations to identify the most stable configurations.

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and predict regions of positive and negative electrostatic potential, which are crucial in determining how molecules will interact.

Without specific research on this compound, a detailed discussion of its unique stacking interactions and supramolecular assembly remains speculative. The presence of both the benzothiazole and dioxolo rings provides a framework for potential π-π stacking, but the precise nature and strength of these interactions would require dedicated computational investigation.

Future Research Directions and Unexplored Avenues for 1,3 Dioxolo 4,5 F Benzothiazol 6 7h One

Optimization of Synthetic Pathways and Green Chemistry Approaches